![molecular formula C16H14N4OS B2580499 1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034385-87-8](/img/structure/B2580499.png)
1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of catalysts for direct amidation between carboxylic acids and amines . The Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur .Molecular Structure Analysis
The molecular structure of “1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea” would be complex due to the presence of multiple functional groups. The compound would contain a bipyridine moiety, a thiophene ring, and a urea group .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. For example, thiophene derivatives can undergo formylation reactions with dimethylformamide and phosphorus oxychloride .Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas demonstrate unique folding and unfolding behaviors in response to complexation, serving as a fundamental study in the understanding of molecular self-assembly and mimicry of biological processes. These compounds, including various urea derivatives, can form intramolecular hydrogen bonds, leading to folded structures in solution. This behavior is crucial for designing self-assembling materials and studying the primitive mimicry of peptide transitions from helix to sheet structures (Corbin et al., 2001).
Synthesis of Urea Derivatives for Biochemical Evaluation
Urea derivatives have been synthesized and evaluated for their potential as bioactive molecules, including their roles as enzyme inhibitors. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were assessed for antiacetylcholinesterase activity, showing the importance of urea derivatives in medicinal chemistry for optimizing pharmacophoric interactions and enhancing drug efficacy (Vidaluc et al., 1995).
Anticancer Activity of Thiourea Derivatives
Thiourea derivatives have shown significant anticancer activity in various cell lines, highlighting the potential of these compounds in therapeutic applications. The synthesis of specific thiourea derivatives and their metabolic profiles have been explored, underlining the importance of understanding the relationship between chemical structure and biological activity for the development of new cancer treatments (Nammalwar et al., 2010).
Role in Polymerization Processes
Urea derivatives have been utilized as initiators in the polymerization of epoxides, demonstrating their utility in materials science for the development of novel polymers. The thermal latency of urea-derivatives of 4-aminopyridine in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA) showcases the role of these compounds in creating advanced materials with tailored properties (Makiuchi et al., 2014).
Inhibition of Soluble Epoxide Hydrolase
Urea derivatives have been investigated for their inhibitory effects on soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of bioactive lipid epoxides. Such inhibitors are used in research to explore therapeutic strategies for various diseases, including hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism and efficacy of these inhibitors contributes to the development of potential treatments for these conditions (Wan et al., 2019).
properties
IUPAC Name |
1-(6-pyridin-4-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-11-14-2-1-9-22-14)20-13-3-4-15(18-10-13)12-5-7-17-8-6-12/h1-10H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGMPEXAYMFAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one](/img/structure/B2580417.png)
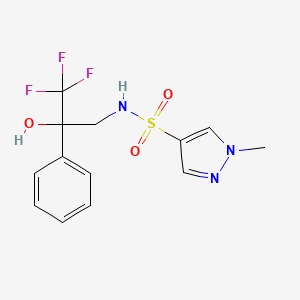
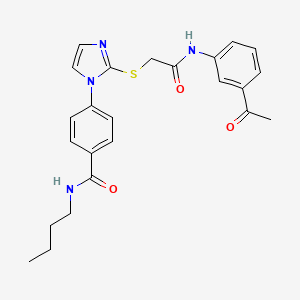
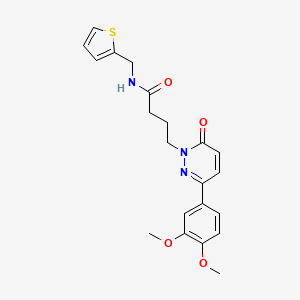
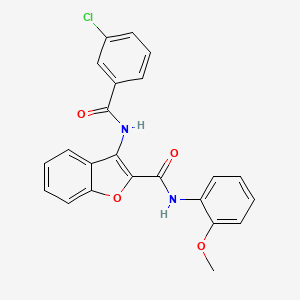

![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)
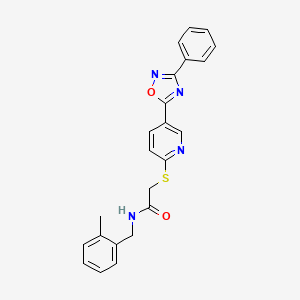
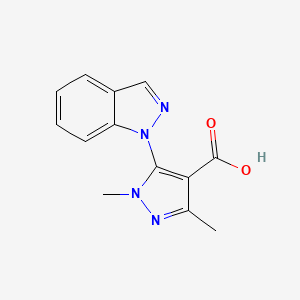
![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)
